

# Application of Polybutadiene in Tire Manufacturing and Performance: Application Notes and Protocols

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## Compound of Interest

Compound Name: Polybutadiene

Cat. No.: B167195

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## Introduction

**Polybutadiene** (BR) is a synthetic rubber that is a critical component in the manufacturing of modern tires, accounting for a significant portion of the total synthetic rubber used in the industry.[1][2] Its inclusion in tire compounds, particularly in the tread and sidewall, is essential for achieving the desired balance of performance characteristics. The unique properties of **polybutadiene**, which can be tailored by controlling its microstructure, contribute significantly to tire durability, fuel efficiency, and safety.[3][4] This document provides detailed application notes on the use of different types of **polybutadiene** in tire manufacturing, their impact on performance, and standardized protocols for evaluating these performance metrics.

**Polybutadiene** is a homopolymer of 1,3-butadiene and can be produced with different microstructures: cis-1,4, trans-1,4, and 1,2-vinyl.[4] The relative content of these isomers, along with the polymer's molecular weight and distribution, dictates its physical properties, such as its glass transition temperature (T<sub>g</sub>), resilience, and wear resistance.[2][5] The main types of **polybutadiene** used in the tire industry are high cis, low cis, and high vinyl.[4][6] Each type imparts distinct properties to the tire, and they are often used in blends with other elastomers like styrene-butadiene rubber (SBR) and natural rubber (NR) to optimize the "magic triangle" of tire performance: rolling resistance, wear resistance, and wet grip.[5][7]

# Data Presentation: Polybutadiene in Tire Tread Compounds

The selection and proportion of **polybutadiene** in a tire tread formulation have a profound impact on its performance characteristics. The following tables summarize the qualitative and quantitative effects of different **polybutadiene** types.

Table 1: Qualitative Comparison of **Polybutadiene** Types in Tire Treads

Property	High cis- Polybutadiene (>95% cis)	Low cis- Polybutadiene (~40% cis)	High Vinyl- Polybutadiene (>60% vinyl)
Rolling Resistance	Low	Moderate	Moderate to High
Wear Resistance	Excellent	Good	Fair
Wet Grip	Poor	Fair	Good to Excellent
Flexibility at Low Temps	Excellent	Good	Fair
Resilience	High	Moderate	Moderate
Primary Application	Treads (blended), Sidewalls	Treads (blended), General Purpose	High-Performance Treads (blended)

Table 2: Quantitative Performance Indicators of Tire Tread Compounds with Different **Polybutadiene** Types

Tire Performance Metric	High cis-BR Blend (SBR/BR)	Low cis-BR Blend (SBR/BR)	High Vinyl-BR Blend (SBR/BR)
Rolling Resistance (tan $\delta$ @ 60°C)	0.10 - 0.15	0.14 - 0.18	0.16 - 0.22
Wear Resistance (DIN Abrasion, mm <sup>3</sup> loss)	90 - 120	110 - 140	130 - 170
Wet Grip (tan $\delta$ @ 0°C)	0.20 - 0.30	0.28 - 0.38	0.40 - 0.60
Glass Transition Temp. (T <sub>g</sub> , °C)	-90 to -105	-80 to -95	-20 to -50

Note: The values in Table 2 are representative and can vary based on the specific formulation, including the type and amount of other elastomers, fillers (carbon black, silica), oils, and curing agents used.

Table 3: Effect of Blending **Polybutadiene** with Other Elastomers

Blend Component	Effect on Compound Properties
Styrene-Butadiene Rubber (SBR)	Improves wet grip and traction, enhances compatibility with silica fillers (especially functionalized SBR).[3] Can increase rolling resistance if not optimized.
Natural Rubber (NR)	Provides high tensile strength and tear resistance, good processing characteristics.[8] Often used in truck tire treads and sidewalls in blends with BR.
Functionalized Polybutadiene	Improves interaction with silica fillers, leading to a significant reduction in rolling resistance without compromising wet grip.[9]

## Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize **polybutadiene**-based tire tread compounds.

## Compounding of Tire Tread Formulations

Objective: To prepare a homogeneous mixture of rubber, fillers, and other additives for subsequent testing.

Equipment:

- Internal mixer (e.g., Banbury® mixer) with temperature control
- Two-roll mill

Procedure:

- Stage 1: Masterbatch Preparation (Internal Mixer)
  1. Add the elastomers (**polybutadiene**, SBR, NR) to the mixer and masticate for 1-2 minutes.
  2. Add fillers (carbon black, silica), processing aids (oils, resins), and other non-curative ingredients (antioxidants, antiozonants, zinc oxide, stearic acid).
  3. Mix until a homogeneous compound is achieved, typically for 5-7 minutes. The discharge temperature is usually between 140-160°C, especially for silica-containing compounds to facilitate the silanization reaction.
  4. Sheet the masterbatch on a two-roll mill.
- Stage 2: Final Batch Preparation (Two-Roll Mill or Internal Mixer)
  1. Cool the masterbatch to below 100°C.
  2. Add the curative package (sulfur, accelerators) on the two-roll mill or in the internal mixer at a lower temperature to prevent premature vulcanization (scorching).
  3. Mix for 2-4 minutes until the curatives are well dispersed.

4. Sheet the final compound and allow it to mature for at least 24 hours before vulcanization and testing.

## Determination of Rolling Resistance (Dynamic Mechanical Analysis)

Objective: To predict the rolling resistance of a tire tread compound by measuring its viscoelastic properties. A lower  $\tan \delta$  at higher temperatures (e.g., 60°C) is indicative of lower rolling resistance and better fuel economy.[\[3\]](#)

Standard: Based on principles from ASTM D5992.

Equipment:

- Dynamic Mechanical Analyzer (DMA)

Procedure:

- Prepare a vulcanized rectangular sample of the tire tread compound with precise dimensions.
- Clamp the sample in the DMA in tensile or shear mode.
- Perform a temperature sweep from approximately -80°C to 100°C at a constant frequency (e.g., 10 Hz) and strain (e.g., 0.1%).
- Record the storage modulus ( $E'$  or  $G'$ ), loss modulus ( $E''$  or  $G''$ ), and  $\tan \delta$  ( $\tan \delta = E''/E'$  or  $G''/G'$ ).
- The value of  $\tan \delta$  at 60°C is used as a key indicator for rolling resistance.

## Determination of Wear Resistance

Objective: To measure the resistance of a vulcanized rubber compound to abrasive wear.

Standard: DIN 53516 / ISO 4649

Equipment:

- Abrasion tester with a rotating cylindrical drum covered with a standard abrasive sheet.
- Cylindrical test piece holder.
- Analytical balance (accurate to 0.1 mg).

#### Procedure:

- Prepare a cylindrical test piece of the vulcanized rubber compound with a diameter of 16 mm and a minimum thickness of 6 mm.
- Weigh the test piece to the nearest 0.1 mg.
- Mount the test piece in the holder and apply a specified load (typically 10 N).
- Press the test piece against the rotating abrasive drum for a specified distance (typically 40 meters).
- Remove the test piece and weigh it again.
- Calculate the mass loss.
- The abrasion resistance is expressed as the volume loss in cubic millimeters, calculated by dividing the mass loss by the density of the rubber compound. A lower volume loss indicates higher wear resistance.

## Determination of Wet Grip (Dynamic Mechanical Analysis)

Objective: To predict the wet grip performance of a tire tread compound. A higher  $\tan \delta$  at lower temperatures (e.g., 0°C) is indicative of better wet grip.[3]

Standard: Based on principles from ASTM D5992.

#### Equipment:

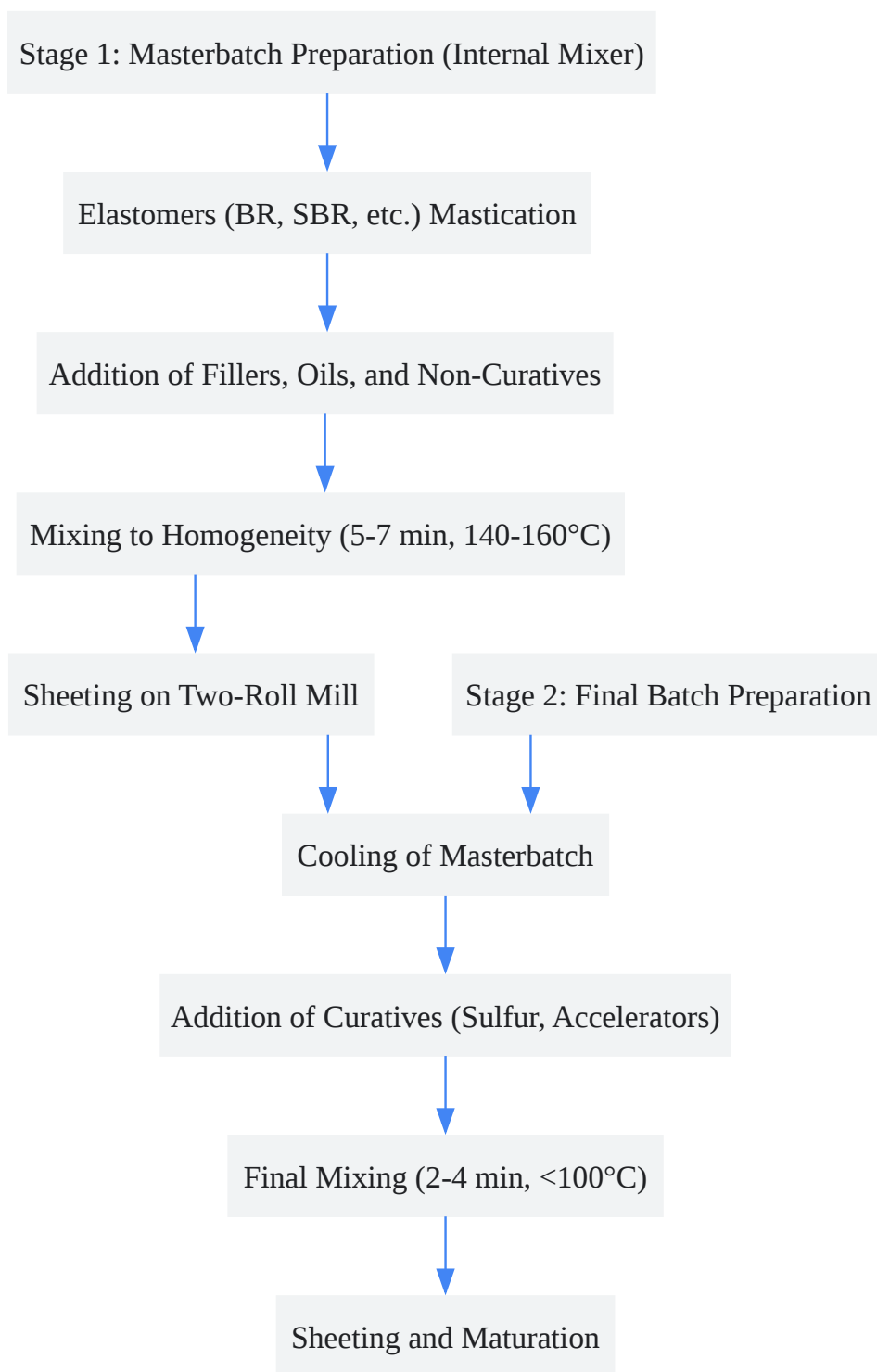
- Dynamic Mechanical Analyzer (DMA)

Procedure:

- The procedure is the same as for the determination of rolling resistance.
- The value of  $\tan \delta$  at 0°C is used as a key indicator for wet grip performance.

## Mandatory Visualizations

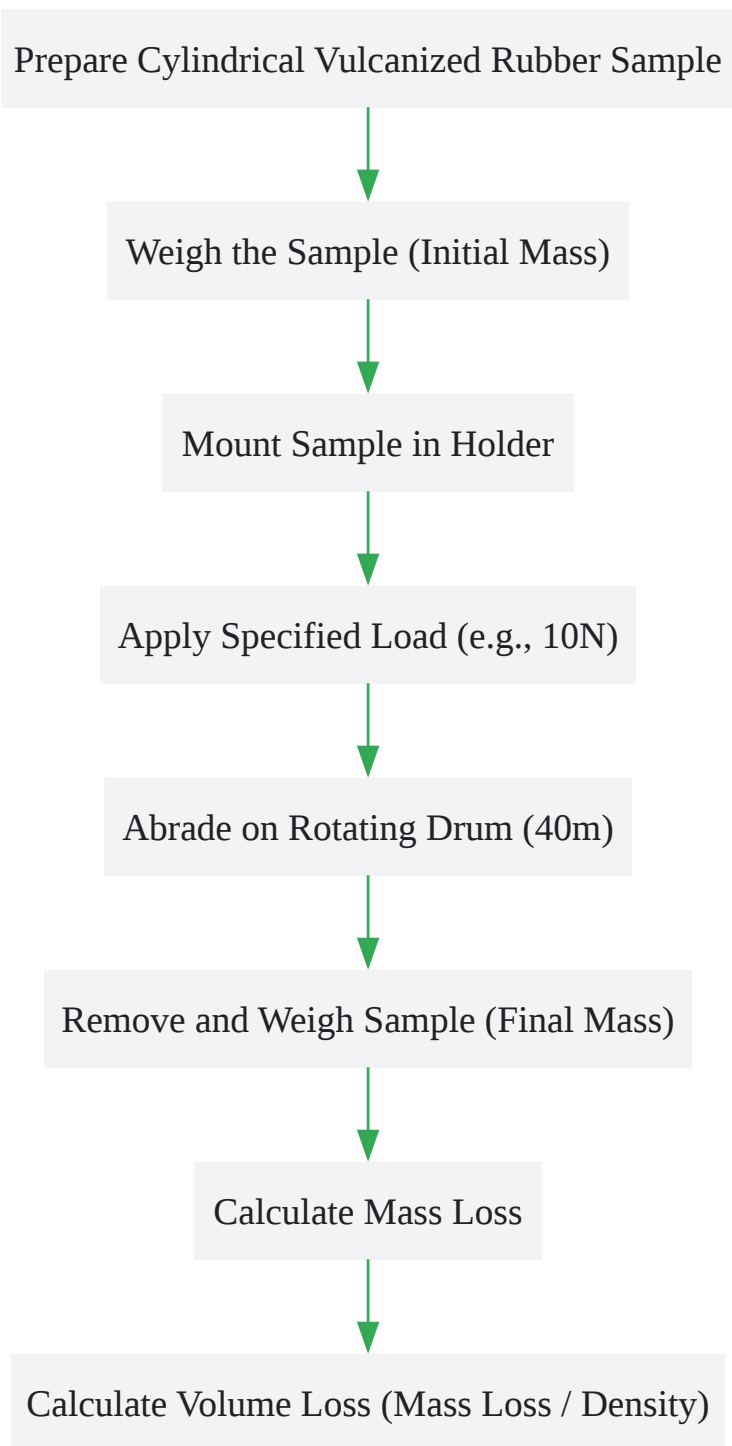
## Tire Tread Compounding Workflow

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## Tire Tread Compounding Workflow



## Wear Resistance Test Protocol (DIN 53516)

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Wear Resistance Test Protocol

## Polybutadiene Microstructure and Performance

## Conclusion

**Polybutadiene** is an indispensable elastomer in the tire industry, offering a wide range of properties that can be fine-tuned through control of its microstructure and by blending with other polymers. High cis-**polybutadiene** is crucial for achieving excellent wear resistance and low rolling resistance, making it a staple in energy-efficient tires. Conversely, high vinyl-**polybutadiene**, with its higher glass transition temperature, is utilized to enhance wet grip, a critical safety parameter. The strategic use of different **polybutadiene** types, often in sophisticated blends and with advanced fillers like silica, allows tire manufacturers to navigate the complex trade-offs between wear, fuel economy, and safety, ultimately leading to the production of high-performance and specialized tires for various applications. The experimental protocols outlined provide a standardized framework for evaluating the performance of these advanced rubber compounds.

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